molecular formula C17H13ClN4O3S B5591628 3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5591628
M. Wt: 388.8 g/mol
InChI Key: FMBMUTRNJDTKCV-DNTJNYDQSA-N
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Description

3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H13ClN4O3S and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0396892 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives and analogs of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one frameworks, including those with specific substituents like chloro, nitro, and amino groups, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the flexibility and adaptability of this scaffold for different scientific applications (Ashalatha, Narayana, Raj, & Kumari, 2007). The structural analysis of these compounds, often involving techniques such as X-ray crystallography, NMR, and IR spectroscopy, provides detailed insights into their molecular geometry, electronic structure, and potential reactive sites for further chemical modifications or interactions with biological targets.

Corrosion Inhibition

Some derivatives of the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one family have been investigated for their potential as corrosion inhibitors. These studies typically focus on the electronic structure of the molecules and their ability to form protective layers on metal surfaces, thereby preventing corrosion. This application is significant in industries where metal longevity is critical, such as in pipelines, marine engineering, and construction (Hadi, Abduljalil, & Kareem, 2018).

Antimicrobial and Antifungal Activities

Compounds structurally related to "3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" have shown promising antimicrobial and antifungal activities. These studies are crucial in the search for new therapeutic agents against resistant strains of bacteria and fungi. The specific interactions of these compounds with microbial cells, including their mechanism of action at the molecular level, are of particular interest for developing novel antibiotics or antifungal medications (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Potential Anticancer Activity

Research into tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has also extended into evaluating their potential anticancer activity. By synthesizing and testing various derivatives against cancer cell lines, researchers aim to identify compounds that can inhibit cancer cell growth or induce apoptosis in cancer cells. This area of research holds the promise of discovering new chemotherapeutic agents that are more effective and less toxic than current treatments (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Properties

IUPAC Name

3-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-6-5-11(22(24)25)7-10(13)8-20-21-9-19-16-15(17(21)23)12-3-1-2-4-14(12)26-16/h5-9H,1-4H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMUTRNJDTKCV-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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